molecular formula C18H22ClNO B5164700 N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine

N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine

Cat. No.: B5164700
M. Wt: 303.8 g/mol
InChI Key: MSZWPBDCARXIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine is an organic compound that features a complex structure with a chlorophenoxy group attached to a phenyl ring, which is further connected to a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a phenylmethylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would

Properties

IUPAC Name

N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-3-4-12-20(2)14-15-6-5-7-18(13-15)21-17-10-8-16(19)9-11-17/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZWPBDCARXIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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